4-oxo-N-(4-hydroxyphenyl)retinamide
Overview
Description
4-oxo-N-(4-hydroxyphenyl)retinamide is a polar metabolite of fenretinide, a synthetic retinoid. This compound has shown significant potential in cancer treatment due to its ability to induce apoptosis in various cancer cell lines. Unlike other retinoids, this compound inhibits tubulin polymerization, leading to mitotic arrest and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4-hydroxyphenyl)retinamide typically involves the oxidation of fenretinide. The process includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity. Encapsulation techniques, such as using human serum albumin nanoparticles, have been explored to enhance the solubility and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(4-hydroxyphenyl)retinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to fenretinide or other related compounds.
Substitution: The hydroxyl group can participate in substitution reactions to form different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
Major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities .
Scientific Research Applications
4-oxo-N-(4-hydroxyphenyl)retinamide has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying retinoid chemistry and reactions.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Demonstrated potential in treating various cancers, including neuroblastoma, ovarian, and breast cancers. .
Industry: Encapsulation in nanoparticles has been explored to improve its therapeutic efficacy and stability.
Mechanism of Action
The mechanism of action of 4-oxo-N-(4-hydroxyphenyl)retinamide involves multiple pathways:
Tubulin Polymerization Inhibition: It inhibits tubulin polymerization, leading to mitotic arrest and cell death.
Reactive Oxygen Species Generation: Induces apoptosis through the generation of reactive oxygen species.
Endoplasmic Reticulum Stress Response: Activates stress response pathways, leading to cell death.
PKC-δ Activation: Promotes degradation of EZH2 via activation of PKC-δ, leading to proteasomal degradation
Comparison with Similar Compounds
Similar Compounds
Fenretinide: The parent compound of 4-oxo-N-(4-hydroxyphenyl)retinamide, used in cancer treatment.
All-trans Retinoic Acid: Another retinoid with similar biological activities but different mechanisms of action.
13-cis Retinoic Acid: Used in acne treatment and cancer therapy, with distinct pharmacological properties.
Uniqueness
This compound is unique due to its dual mechanism of action, involving both tubulin polymerization inhibition and reactive oxygen species generation. This dual action makes it more potent than its parent compound, fenretinide, and effective against fenretinide-resistant cancer cell lines .
Properties
IUPAC Name |
(2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7-,19-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOGZATHCUFRC-QDZVKJLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)NC2=CC=C(C=C2)O)\C)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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